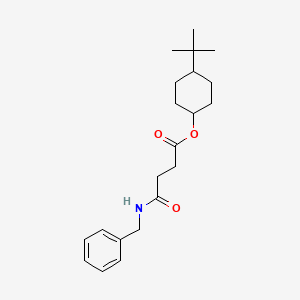![molecular formula C45H83N3O13 B12497522 (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid](/img/structure/B12497522.png)
(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including tert-butoxy, oxo, and ethoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions such as esterification, amidation, and etherification. Each step requires specific reaction conditions, including temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between different functional groups and biological molecules. It can serve as a model compound for investigating enzyme-catalyzed reactions or protein-ligand binding.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for manufacturing specialty chemicals, polymers, or advanced materials. Its functional groups allow for further chemical modifications to tailor its properties for specific uses.
Wirkmechanismus
The mechanism of action of (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid depends on its interactions with molecular targets. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent bonding with specific amino acid residues in proteins. The compound’s functional groups play a crucial role in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)propanoic acid
- (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)butanoic acid
Uniqueness
The uniqueness of (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid lies in its specific combination of functional groups and molecular structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C45H83N3O13 |
|---|---|
Molekulargewicht |
874.2 g/mol |
IUPAC-Name |
2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C45H83N3O13/c1-44(2,3)60-42(54)24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-39(50)48-37(43(55)61-45(4,5)6)25-26-38(49)46-27-29-56-31-33-58-35-40(51)47-28-30-57-32-34-59-36-41(52)53/h37H,7-36H2,1-6H3,(H,46,49)(H,47,51)(H,48,50)(H,52,53) |
InChI-Schlüssel |
WFSAVPRDBQIQAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497439.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)

![(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
![[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12497470.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B12497476.png)
![2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12497491.png)

![5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497517.png)

![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)

